molecular formula C10H10N2O B1626244 6-Ethoxyquinoxaline CAS No. 89770-34-3

6-Ethoxyquinoxaline

Cat. No.: B1626244
CAS No.: 89770-34-3
M. Wt: 174.2 g/mol
InChI Key: XDEOBHQYFMZJNV-UHFFFAOYSA-N
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Description

6-Ethoxyquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The structure of quinoxaline consists of a benzene ring fused with a pyrazine ring, and the 6-ethoxy derivative has an ethoxy group attached to the sixth position of the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ethoxyquinoxaline can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds in the presence of an acid catalyst. The reaction typically occurs in refluxing ethanol or acetic acid for several hours, yielding the desired quinoxaline derivative . Other methods include microwave-assisted synthesis, sonication, and ball milling, which offer more efficient and eco-friendly alternatives .

Industrial Production Methods

Industrial production of quinoxaline derivatives often involves large-scale synthesis using similar condensation reactions. The use of green chemistry principles, such as transition-metal-free catalysis and environmentally benign solvents, is becoming increasingly popular in industrial settings to minimize environmental impact .

Mechanism of Action

The mechanism of action of quinoxaline, 6-ethoxy- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism may vary depending on the specific application and target .

Properties

IUPAC Name

6-ethoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-13-8-3-4-9-10(7-8)12-6-5-11-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEOBHQYFMZJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477409
Record name Quinoxaline, 6-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89770-34-3
Record name Quinoxaline, 6-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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